Glutarimide

Description

Structure

3D Structure

Propriétés

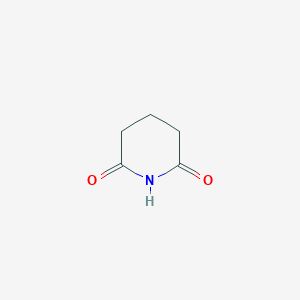

IUPAC Name |

piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c7-4-2-1-3-5(8)6-4/h1-3H2,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCYXPMJDCCGSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074452 | |

| Record name | Glutarimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-89-7 | |

| Record name | Glutarimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutarimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutarimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58190 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glutarimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glutarimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUTARIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV728O9612 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Glutarimide Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The glutarimide scaffold, a six-membered heterocyclic ring system, has emerged as a cornerstone in medicinal chemistry, most notably for its critical role in a class of blockbuster drugs known as immunomodulatory imide drugs (IMiDs®). Initially associated with the tragic teratogenic effects of thalidomide (B1683933), the this compound core has been ingeniously repurposed, leading to the development of life-saving therapies for hematological malignancies and other diseases. This technical guide provides a comprehensive overview of the this compound scaffold, detailing its mechanism of action, synthesis, structure-activity relationships, and key experimental protocols for its evaluation, with a focus on its interaction with the E3 ubiquitin ligase substrate receptor, cereblon (CRBN).

Mechanism of Action: Molecular Glues for Targeted Protein Degradation

The primary mechanism by which this compound-containing drugs exert their therapeutic effects is through the modulation of the CRL4^CRBN^ E3 ubiquitin ligase complex.[][2] These molecules act as "molecular glues," inducing the recruitment of specific "neosubstrate" proteins to CRBN, leading to their ubiquitination and subsequent degradation by the proteasome.[3]

The this compound ring itself is essential for binding to a specific pocket within the CRBN protein.[4] The phthalimide (B116566) or isoindolinone moiety, on the other hand, is more solvent-exposed and plays a crucial role in the recruitment of neosubstrates, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][5] The degradation of these transcription factors is a key event in the anti-myeloma activity of drugs like lenalidomide (B1683929) and pomalidomide.[5]

Synthesis of the this compound Scaffold and Key Derivatives

The synthesis of this compound-containing compounds can be approached through various strategies, including direct attachment of a pre-formed this compound ring, late-stage cyclization to form the this compound moiety, or the use of a "masked" this compound equivalent.[6]

General Synthesis of Thalidomide

A common laboratory-scale synthesis of thalidomide involves the condensation of phthalic anhydride (B1165640) with L-glutamine, followed by cyclization.

Synthesis of Lenalidomide and Pomalidomide

The synthesis of the more potent analogs, lenalidomide and pomalidomide, typically involves the reaction of a substituted phthalic anhydride or a related precursor with 3-aminopiperidine-2,6-dione.

Quantitative Data: Biological Activity of this compound Derivatives

The biological activity of this compound-based compounds is typically assessed through a variety of in vitro assays. The following tables summarize key quantitative data for thalidomide and its principal analogs.

Table 1: Cereblon Binding Affinity of this compound-Based Drugs

| Compound | Assay Type | Binding Constant (Kd or IC50) | Reference |

| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM | [7] |

| (S)-Thalidomide | Competitive Elution Assay | ~10-fold stronger than (R)-enantiomer | [4] |

| Lenalidomide | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50: 8.9 nM | [8] |

| Pomalidomide | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50: 6.4 nM | [8] |

| Iberdomide (CC-220) | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Higher affinity than lenalidomide and pomalidomide | [9] |

Table 2: Anti-proliferative Activity of this compound-Based Drugs in Multiple Myeloma (MM) Cell Lines

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| Thalidomide | KMM1, KMS11, KMS34 | Proliferation Assay | >100 | [10] |

| Lenalidomide | U266 | Proliferation Assay | ~3 | [10] |

| Pomalidomide | U266 | Proliferation Assay | 0.1 - 10 | [10] |

| Pomalidomide | RPMI-8226 | Proliferation Assay | 8 (48h) | [10] |

| Pomalidomide | OPM2 | Proliferation Assay | 10 (48h) | [10] |

| Gu1210 (analog) | RPMI-8226 | CCK-8 Assay | 2.5 | [11] |

| Gu1214 (analog) | RPMI-8226 | CCK-8 Assay | 3.0 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound-based compounds.

Synthesis of Thalidomide (One-Step Protocol)[12]

Materials:

-

Phthalic anhydride

-

L-glutamine

-

Toluene

-

Triethylamine (NEt3)

-

Acetic anhydride (Ac2O)

-

Saturated sodium bicarbonate solution

-

Diethyl ether

Procedure:

-

Grind together phthalic anhydride (1.00 eq.) and L-glutamine (1.01 eq.) in a blender for 2 minutes.

-

Transfer the resulting powder to a round-bottom flask and suspend it in toluene.

-

Add triethylamine (1.00 eq.) and acetic anhydride (3.00 eq.) to the suspension.

-

Heat the reaction mixture to reflux (approximately 110°C) and maintain for 9 hours.

-

After reflux, cool the reaction to room temperature and then place it in an ice-salt bath at -5°C for 30 minutes.

-

Recover the product by vacuum filtration.

-

Wash the solid with a saturated sodium bicarbonate solution and then with diethyl ether (3x).

-

The resulting solid is thalidomide. Further purification can be achieved by column chromatography.

In Vitro Anti-Proliferative Assay (MTT Assay)[2][10]

Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines and to calculate their IC50 values.

Materials:

-

Multiple myeloma (MM) cell lines (e.g., U266, RPMI-8226)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound compound to be tested

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed MM cells in 96-well plates at a density of 1-2 x 10⁴ cells/well in 100 µL of culture medium.

-

Prepare serial dilutions of the test compound (e.g., from 0.001 to 100 µM) in culture medium. Include a vehicle control (DMSO).

-

Add the compound dilutions to the respective wells.

-

Incubate the plates for 72 to 96 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cereblon Binding Assay (Fluorescence Polarization)[7][13]

Objective: To quantify the binding affinity of this compound derivatives to Cereblon.

Principle: A fluorescently labeled thalidomide analog (tracer) binds to CRBN, resulting in high fluorescence polarization. Unlabeled test compounds compete for binding, causing a decrease in polarization.

Materials:

-

Purified recombinant CRBN protein

-

Fluorescently labeled thalidomide analog (tracer)

-

Test this compound compounds

-

Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl)

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Prepare a solution of CRBN and the fluorescent tracer in the assay buffer.

-

Prepare serial dilutions of the unlabeled test compound.

-

In a microplate, mix the CRBN/tracer solution with the test compound dilutions.

-

Incubate the plate at room temperature to reach equilibrium.

-

Measure the fluorescence polarization of each well.

-

Plot the fluorescence polarization values against the concentration of the test compound and fit the data to a suitable binding model to determine the Kd or IC50 value.

IKZF1/IKZF3 Degradation Assay (Western Blot)[2][5]

Objective: To detect the degradation of Ikaros (IKZF1) and Aiolos (IKZF3) proteins following treatment with a this compound-based degrader.

Materials:

-

Multiple myeloma cell lines

-

This compound-based degrader compound

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies against IKZF1, IKZF3, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Procedure:

-

Treat MM cells with the test compound at various concentrations and for different time points.

-

Lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an ECL substrate.

-

Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.

Structure-Activity Relationships (SAR)

The extensive research on thalidomide and its analogs has provided valuable insights into the structure-activity relationships of the this compound scaffold.

-

This compound Ring: The intact this compound ring is essential for CRBN binding.[4] Modifications to this ring, such as opening the ring or removing one of the carbonyl groups, lead to a loss of activity.

-

Chirality: The chiral center at the 3-position of the this compound ring is crucial. The (S)-enantiomer of thalidomide has a significantly higher binding affinity for CRBN than the (R)-enantiomer.[4] However, the enantiomers can interconvert in vivo.

-

Phthalimide/Isoindolinone Moiety: Modifications to this part of the molecule have a profound impact on the recruitment of neosubstrates and, consequently, the therapeutic profile. The addition of an amino group at the 4-position of the phthalimide ring, as seen in lenalidomide and pomalidomide, enhances anti-myeloma activity.

-

PROTACs: The this compound scaffold is a widely used E3 ligase-binding element in the development of Proteolysis Targeting Chimeras (PROTACs). In this context, the phthalimide moiety is often modified with a linker to attach a ligand for a target protein of interest, enabling its targeted degradation.

Conclusion

The this compound scaffold has undergone a remarkable journey from a vilified teratogen to a privileged structure in medicinal chemistry. Its unique ability to modulate the CRL4^CRBN^ E3 ubiquitin ligase complex has opened up new avenues for therapeutic intervention, particularly in the field of targeted protein degradation. The continued exploration of the this compound core and its derivatives holds immense promise for the development of novel and more effective treatments for a wide range of diseases. This guide provides a foundational understanding and practical methodologies for researchers and drug developers working with this versatile and powerful chemical entity.

References

- 2. benchchem.com [benchchem.com]

- 3. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. beyondspringpharma.com [beyondspringpharma.com]

- 6. Recent advances in this compound chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Anti-Tumor Effects of Novel Pomalidomide Derivatives Containing Urea Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Preclinical Evaluation of a Novel Series of Polyfluorinated Thalidomide Analogs in Drug-Resistant Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

The Glutarimide Core: A Privileged Scaffold in Drug Discovery and Chemical Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The glutarimide moiety, a six-membered heterocyclic ring, has emerged as a critical structural component in a diverse array of biologically active compounds. From potent anticancer agents and immunomodulators to widely used research tools, the this compound core provides a versatile scaffold for interacting with key biological targets. This technical guide delves into the rich pharmacology of this compound-containing molecules, detailing their mechanisms of action, summarizing key quantitative data, and providing experimental protocols for their evaluation.

Immunomodulatory Drugs (IMiDs): Hijacking the Ubiquitin-Proteasome System

The most prominent class of drugs featuring the this compound core are the Immunomodulatory Drugs (IMiDs), which include thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide.[1][2] These drugs have revolutionized the treatment of multiple myeloma and other hematological malignancies.[3]

Mechanism of Action: Molecular Glues for Targeted Protein Degradation

The primary mechanism of action of IMiDs involves the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.[3][4][5] CRBN is the substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ligase.[6] IMiDs act as "molecular glues," binding to CRBN and inducing a conformational change that expands the substrate specificity of the E3 ligase.[5][7] This leads to the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neosubstrates" that are not normally targeted by CRBN.

Key neosubstrates for IMiD-bound CRBN include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][6][7] The degradation of IKZF1 and IKZF3 is cytotoxic to multiple myeloma cells.[5] Another important neosubstrate is casein kinase 1α (CK1α), the degradation of which is responsible for the therapeutic effect of lenalidomide in myelodysplastic syndrome with deletion of chromosome 5q.[5]

Beyond their anticancer effects, IMiDs exhibit a range of other biological activities, including anti-angiogenic, anti-inflammatory, and T-cell co-stimulatory effects.[8][9][10] For instance, they can inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[9][11]

Quantitative Biological Data

The antiproliferative activity of various this compound derivatives has been quantified against several human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for selected compounds.

| Compound Name/Number | Cell Line | Activity | IC50 (µM) | Reference |

| Compound 7 (2-benzyl-2-azaspiro[5.11]heptadecane-1,3,7-trione) | HeLa | Antiproliferative | 9-27 | [12][13] |

| Compound 7 | K562 | Antiproliferative | 9-27 | [12][13] |

| Compound 7 | MDA-MB-453 | Antiproliferative | 9-27 | [12][13] |

| Streptothis compound H (SGH) | A549 (Lung Cancer) | Antiproliferative | 1.69–5.24 | [14] |

| Streptothis compound H (SGH) | H157 (Lung Cancer) | Antiproliferative | 1.69–5.24 | [14] |

| Streptothis compound H (SGH) | H460 (Lung Cancer) | Antiproliferative | 1.69–5.24 | [14] |

| Streptothis compound H (SGH) | H1299 (Lung Cancer) | Antiproliferative | 1.69–5.24 | [14] |

| Streptothis compound H (SGH) | H1703 (Lung Cancer) | Antiproliferative | 1.69–5.24 | [14] |

| Streptothis compound H (SGH) | PC9 (Lung Cancer) | Antiproliferative | 1.69–5.24 | [14] |

| Lactimidomycin | Tumor cell lines | Antiproliferative | - | [15] |

| Lactimidomycin | - | Protein Synthesis Inhibition | 0.03782 | [16] |

Cycloheximide (B1669411): A Potent Inhibitor of Protein Synthesis

Cycloheximide, a naturally occurring fungicide produced by Streptomyces griseus, is a widely used tool in biomedical research for its ability to rapidly and reversibly inhibit protein synthesis in eukaryotic cells.[17]

Mechanism of Action

Cycloheximide targets the eukaryotic ribosome, specifically binding to the E-site of the 60S ribosomal subunit.[18][19] This binding event interferes with the translocation step of elongation, where tRNA molecules and mRNA move in relation to the ribosome, thereby blocking the elongation of the polypeptide chain.[15][17][20] It is important to note that mitochondrial protein synthesis is resistant to cycloheximide.[17]

Antibacterial and Antiviral Activities of this compound Derivatives

Beyond their applications in cancer and as research tools, this compound derivatives have also demonstrated promising antibacterial and antiviral activities.

Antibacterial Activity

Several studies have reported the antibacterial effects of synthetic this compound derivatives, with Gram-positive bacteria generally showing greater susceptibility than Gram-negative bacteria.[21] The minimum inhibitory concentration (MIC) is a key quantitative measure of antibacterial potency.

| Compound Number | Bacterial Strain | MIC (mg/mL) | Reference |

| 9 (ethyl 4-(1-benzyl-2,6-dioxopiperidin-3-yl)butanoate) | Bacillus cereus | 0.625 | [10][21] |

| 2 | Shigella sonnei | 10.0 | [22][23] |

| 4 | Gram-negative bacteria | 5.0 - 10.0 | [22][23] |

| 6 | Shigella sonnei | 10.0 | [22][23] |

| 7 | Shigella sonnei | 10.0 | [22][23] |

Antiviral Activity

Novel synthetic this compound derivatives have been evaluated for their antiviral activities against a range of viruses, including coxsackievirus B3, influenza A virus, and herpes simplex virus 2.[23] The presence of a conjugated system at the β-substituted moiety of the this compound ring appears to be important for stronger antiviral activity.[23]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Thalidomide and its Analogs

A one-pot multicomponent synthesis using microwave irradiation offers an efficient method for preparing thalidomide and its analogs.[5]

Materials:

-

Cyclic anhydride (B1165640) (e.g., phthalic anhydride)

-

Glutamic acid

-

Ammonium (B1175870) chloride

-

4-N,N-dimethylaminopyridine (DMAP)

-

Microwave reactor

Procedure:

-

In a sealed microwave vial, thoroughly mix the cyclic anhydride (1.0 eq), glutamic acid (1.0 eq), and ammonium chloride (1.2 eq).

-

Add a catalytic amount of DMAP.

-

Irradiate the mixture in a microwave reactor at a specified temperature (e.g., 150°C) and power (e.g., 150 W) for a short duration (e.g., 10 minutes).

-

After cooling, purify the product by appropriate methods such as recrystallization or column chromatography.

A solid-phase synthesis approach has also been developed for generating a library of thalidomide analogs.[8][15]

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability, proliferation, and cytotoxicity.[6][20][24]

Materials:

-

96-well microtiter plates

-

Cancer cell lines (e.g., HeLa, K562, MDA-MB-453)

-

Cell culture medium

-

This compound derivative test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 72 hours). Include untreated and vehicle controls.

-

After the treatment period, add MTT solution to each well and incubate for several hours to allow the formation of formazan (B1609692) crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[4][9][22]

Materials:

-

96-well microtiter plates

-

Bacterial strains

-

Mueller-Hinton Broth (MHB)

-

This compound derivative test compounds

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of the this compound derivative in MHB in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cereblon Binding Assay (Fluorescence Polarization)

This assay is used to determine the binding affinity of compounds to Cereblon.[21][25]

Materials:

-

Purified recombinant Cereblon (CRBN) protein

-

Fluorescently-labeled thalidomide (or other known CRBN binder)

-

Test compounds (this compound derivatives)

-

Assay buffer

-

96- or 384-well low volume white plates

-

Fluorescent microplate reader capable of measuring fluorescence polarization

Procedure:

-

Dispense the test compounds at various concentrations into the wells of the assay plate.

-

Add the purified CRBN protein to the wells.

-

Add the fluorescently-labeled thalidomide.

-

Incubate the plate to allow the binding reaction to reach equilibrium.

-

Measure the fluorescence polarization signal. A decrease in polarization indicates displacement of the fluorescent ligand by the test compound.

-

Calculate the binding affinity (e.g., IC50 or Kd) from the dose-response curve.

Western Blotting for IKZF1/IKZF3 Degradation

This protocol is used to assess the degradation of neosubstrates following treatment with IMiDs.[7][26]

Materials:

-

Multiple myeloma cell line (e.g., MM.1S)

-

IMiD compound (e.g., lenalidomide)

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-IKZF1, anti-IKZF3, anti-loading control like β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat multiple myeloma cells with the IMiD compound for a specified time course.

-

Harvest the cells and prepare cell lysates.

-

Quantify the protein concentration in the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane and then incubate with the primary antibody against IKZF1 or IKZF3.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the extent of protein degradation.

Cycloheximide Chase Assay for Protein Half-Life Determination

This assay is used to determine the half-life of a specific protein.[2][17][27][28]

Materials:

-

Eukaryotic cell line expressing the protein of interest

-

Cycloheximide (CHX) solution

-

Cell lysis buffer

-

Western blotting reagents and equipment (as described above)

Procedure:

-

Culture the cells to an appropriate confluency.

-

Treat the cells with cycloheximide to inhibit new protein synthesis.

-

Harvest cell lysates at various time points after CHX treatment (e.g., 0, 1, 2, 4, 8 hours).

-

Perform Western blotting for the protein of interest and a loading control.

-

Quantify the band intensities at each time point.

-

Plot the protein levels against time and fit the data to an exponential decay curve to calculate the protein half-life.

Conclusion

The this compound core represents a privileged scaffold in medicinal chemistry and chemical biology, giving rise to compounds with a remarkable range of biological activities. The discovery of the mechanism of action of IMiDs as molecular glues that hijack the ubiquitin-proteasome system has opened up new avenues for the development of targeted protein degraders. Furthermore, the continued exploration of this compound derivatives is yielding novel compounds with potent anticancer, antibacterial, and antiviral properties. The experimental protocols provided in this guide offer a foundation for researchers to further investigate and harness the therapeutic potential of this versatile chemical entity.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

- 8. Solid-phase synthesis of thalidomide and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Minimum Inhibitory Concentration | Overview & Determining Methods | Study.com [study.com]

- 10. Antiproliferative and antibacterial activity of some this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

- 12. benchchem.com [benchchem.com]

- 13. Thalidomide metabolites and analogues. 3. Synthesis and antiangiogenic activity of the teratogenic and TNFalpha-modulatory thalidomide analogue 2-(2,6-dioxopiperidine-3-yl)phthalimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. bio-protocol.org [bio-protocol.org]

- 18. tandfonline.com [tandfonline.com]

- 19. bmglabtech.com [bmglabtech.com]

- 20. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 21. revvity.com [revvity.com]

- 22. tandfonline.com [tandfonline.com]

- 23. tandfonline.com [tandfonline.com]

- 24. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 25. bpsbioscience.com [bpsbioscience.com]

- 26. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

The Discovery and Therapeutic Potential of Glutarimide-Containing Natural Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutarimide-containing natural products represent a significant class of bioactive molecules with a broad spectrum of pharmacological activities, including potent antifungal, antibacterial, and antitumor properties.[1] These compounds, characterized by a 2,6-piperidinedione ring structure, have been isolated from various microbial sources, primarily from the genus Streptomyces, and more recently from bacteria like Burkholderia.[1][2] Their diverse biological activities and unique mechanisms of action have made them a focal point in the search for novel therapeutic agents. This technical guide provides an in-depth overview of the discovery, biological evaluation, and mechanisms of action of key this compound-containing natural products, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Key this compound-Containing Natural Products: A Quantitative Overview

The biological potency of this compound-containing natural products is a critical aspect of their therapeutic potential. The following tables summarize the reported quantitative data for some of the most well-studied compounds in this class.

Table 1: Anticancer Activity of this compound-Containing Natural Products

| Compound | Cancer Cell Line | Assay Type | IC50 Value | Reference |

| Lactimidomycin | MDA-MB-231 (Breast) | Cytotoxicity | 1-3 µM | [3] |

| Lactimidomycin | Various Tumor Cell Lines | Proliferation | Low nanomolar range | [1] |

| Gladiostatin | Various Human Cancer Cell Lines | Proliferation | Promising activity | [2][4] |

| Cycloheximide (B1669411) Derivative 7 | HeLa (Cervical) | MTT | 9-27 µM | [5] |

| Cycloheximide Derivative 7 | K562 (Leukemia) | MTT | 9-27 µM | [5] |

| Cycloheximide Derivative 7 * | MDA-MB-453 (Breast) | MTT | 9-27 µM | [5] |

| Migrastatin (B49465) Analogue (Macroketone) | 4T1 (Breast) | Cell Migration | ~100 nM | [1] |

| Biotin-conjugated Macroketone | 4T1 (Breast) | Cell Migration | ~300 nM | [1] |

Note: Derivative 7 is a synthetic this compound derivative included for comparative purposes.

Table 2: Antimicrobial Activity of this compound-Containing Natural Products

| Compound | Microbial Strain | MIC Value | Reference |

| Cycloheximide | Candida albicans | 12.5 µg/mL | [6] |

| Cycloheximide | Saccharomyces cerevisiae | 0.05 - 1.6 µg/mL | [6] |

| Synthetic this compound Derivative 9 | Bacillus cereus | 0.625 mg/mL | [2][7] |

| Synthetic this compound Derivatives | Gram-positive bacteria | 0.625–10.0 mg/mL | [2] |

| Lactimidomycin | Fungi | Inhibitory activity | [4] |

Experimental Protocols: Methodologies in this compound Research

The discovery and characterization of this compound-containing natural products rely on a series of well-defined experimental procedures. This section outlines generalized protocols for key experiments.

Isolation and Purification of this compound-Containing Natural Products

The following is a generalized workflow for the isolation and purification of these compounds from microbial fermentation broths.

Protocol Details:

-

Fermentation: The producing microorganism (e.g., Streptomyces platensis for migrastatin) is cultured in a suitable production medium.[8] For improved yields, adsorbent resins like XAD-16 can be added to the medium.[8]

-

Extraction: The fermentation broth is harvested and subjected to solvent extraction, typically with ethyl acetate, to separate the organic compounds from the aqueous phase.

-

Chromatography: The crude extract is then subjected to a series of chromatographic steps. This often begins with column chromatography on silica gel, followed by further purification using techniques like Sephadex LH-20 chromatography.

-

HPLC: The final purification is often achieved by High-Performance Liquid Chromatography (HPLC) to obtain the pure this compound-containing compound.

-

Structural Elucidation: The structure of the isolated compound is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[8]

Cell Migration Assay (Wound Healing Assay)

This assay is commonly used to evaluate the effect of compounds like migrastatin on cancer cell migration.

Protocol Details:

-

Cell Culture: Plate cancer cells (e.g., 4T1 breast cancer cells) in a culture dish and grow them to confluence.

-

Wound Creation: Create a "wound" or scratch in the confluent cell monolayer using a sterile pipette tip.

-

Treatment: Treat the cells with the test compound (e.g., migrastatin) at various concentrations. A vehicle control (e.g., DMSO) should be included.

-

Imaging: Capture images of the wound at different time points (e.g., 0, 6, 12, 24 hours).

-

Analysis: Measure the width of the wound at each time point to determine the rate of cell migration and wound closure. The inhibition of cell migration is calculated relative to the control.

Protein Synthesis Inhibition Assay (Cycloheximide Chase Assay)

This assay is used to determine the effect of compounds like cycloheximide on protein synthesis and to measure protein half-life.

Protocol Details:

-

Cell Culture and Treatment: Culture eukaryotic cells and treat them with the protein synthesis inhibitor (e.g., cycloheximide).

-

Time Course Sampling: Collect cell samples at various time points after the addition of the inhibitor.

-

Cell Lysis: Lyse the cells at each time point to extract the total protein.

-

Protein Quantification: Determine the protein concentration in each lysate.

-

Western Blot Analysis: Separate the proteins by SDS-PAGE and perform a western blot using an antibody specific to the protein of interest.

-

Densitometry Analysis: Quantify the band intensity for the target protein at each time point to determine its rate of degradation and half-life.

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways of this compound-containing natural products is crucial for their development as therapeutic agents.

Migrastatin: Inhibition of Cell Migration via Fascin (B1174746) Targeting

Migrastatin and its analogues are potent inhibitors of cancer cell migration and metastasis.[1] Their mechanism of action involves the direct targeting of fascin, an actin-bundling protein.[1][9]

Fascin plays a critical role in bundling actin filaments to form filopodia, which are essential for cell motility.[9] Migrastatin binds to one of the actin-binding sites on fascin, thereby inhibiting its actin-bundling activity.[1][9] This disruption of actin bundle formation prevents the formation of filopodia, ultimately leading to the inhibition of cancer cell migration and metastasis.[10]

Cycloheximide: Inhibition of Eukaryotic Translation Elongation

Cycloheximide is a well-known inhibitor of protein synthesis in eukaryotes.[6] It exerts its effect by binding to the E-site of the 60S ribosomal subunit, which interferes with the translocation step of elongation.[9][11][12]

During translation elongation, the ribosome moves along the mRNA molecule. After peptide bond formation, the deacylated tRNA moves from the P-site to the E-site before exiting the ribosome. Cycloheximide binds to a pocket in the E-site, which physically blocks the translocation of the deacylated tRNA, thereby stalling the ribosome and inhibiting further protein synthesis.[12]

Conclusion and Future Directions

This compound-containing natural products are a rich source of biologically active compounds with significant therapeutic potential. The diverse mechanisms of action, ranging from the inhibition of protein synthesis to the disruption of cell migration, highlight their importance in drug discovery. The continued exploration of microbial diversity, coupled with advances in synthetic chemistry and molecular biology, will undoubtedly lead to the discovery of new this compound-containing compounds with improved efficacy and selectivity. Further research into the specific molecular targets and signaling pathways of these compounds will be essential for their successful translation into clinical applications for the treatment of cancer and infectious diseases.

References

- 1. Migrastatin Analogues Target Fascin to Block Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Lactimidomycin, a new this compound group antibiotic. Production, isolation, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiproliferative and antibacterial activity of some this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journalcra.com [journalcra.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Improving fascin inhibitors to block tumor cell migration and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 11. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and Lactimidomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of C13-Aminobenzoyl Cycloheximide Derivatives that Potently Inhibit Translation Elongation - PMC [pmc.ncbi.nlm.nih.gov]

The Glutarimide Moiety: A Cornerstone of Targeted Protein Degradation in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The glutarimide moiety, a piperidine-2,6-dione structure, has emerged as a pivotal pharmacophore in contemporary drug discovery, most notably as the cornerstone of a revolutionary class of therapeutics known as immunomodulatory drugs (IMiDs) and as a critical component in the design of proteolysis-targeting chimeras (PROTACs). Initially associated with the tragic teratogenic effects of thalidomide, a deeper understanding of its mechanism of action has led to the rational design of highly effective and life-saving drugs for hematological malignancies and other diseases. This technical guide provides a comprehensive overview of the this compound moiety's role in drug discovery and development, with a focus on its mechanism of action, structure-activity relationships, synthesis, and the experimental protocols used to evaluate its therapeutic potential.

The this compound Moiety and its Interaction with Cereblon: A "Molecular Glue" Mechanism

The pharmacological activity of this compound-based drugs is primarily mediated through their high-affinity binding to Cereblon (CRBN), a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex.[1][2][3] This interaction does not inhibit the enzyme but rather modulates its substrate specificity, effectively acting as a "molecular glue" to bring new protein substrates, termed "neosubstrates," to the E3 ligase for ubiquitination and subsequent degradation by the 26S proteasome.[4][5]

The this compound ring itself is essential for this interaction, fitting into a specific binding pocket on CRBN.[6] This binding event induces a conformational change in the CRL4^CRBN^ complex, altering its surface to recognize and bind neosubstrates that it would not otherwise interact with. The specific neosubstrates targeted depend on the other chemical moieties attached to the this compound core, which explains the differing therapeutic profiles of various this compound-containing drugs.

Key this compound-Containing Drugs and Their Neosubstrates

The most well-characterized this compound-based drugs are the IMiDs: thalidomide, lenalidomide (B1683929), and pomalidomide (B1683931). Their primary therapeutic effects in multiple myeloma are attributed to the degradation of two key lymphoid transcription factors:

-

Ikaros (IKZF1) and Aiolos (IKZF3) : These zinc finger transcription factors are essential for the survival of multiple myeloma cells.[7][8] Their degradation leads to the downregulation of key oncogenes, including MYC and IRF4, resulting in cell cycle arrest and apoptosis of malignant plasma cells.[9][10]

The chemical structure of the IMiD determines its specific neosubstrate profile and potency. For instance, pomalidomide is a more potent degrader of IKZF1 and IKZF3 than lenalidomide, which in turn is more potent than thalidomide.

Quantitative Analysis of this compound-Based Drugs

The efficacy of this compound-based drugs can be quantified at various levels, from their binding affinity to CRBN to their clinical response rates in patients.

Binding Affinity to Cereblon

The binding affinity of this compound derivatives to CRBN is a critical determinant of their biological activity. This is typically measured using biophysical techniques such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Surface Plasmon Resonance (SPR).

| Compound | Assay Method | Binding Affinity (IC50) | Reference |

| Thalidomide | TR-FRET | ~3 µM | [11] |

| Lenalidomide | TR-FRET | 1.5 µM | [11] |

| Pomalidomide | TR-FRET | 1.2 µM | [12] |

| CC-220 (Iberdomide) | TR-FRET | 60 nM | [12] |

In Vitro Cellular Activity

The anti-proliferative activity of this compound-based drugs is assessed in multiple myeloma cell lines, with IC50 values indicating the concentration required to inhibit cell growth by 50%.

| Drug | Cell Line | IC50 | Reference |

| Lenalidomide | Various HMCLs | 0.15 to 7 µM | [13] |

| Pomalidomide | T regulatory cells | ~1 µM | [14] |

Clinical Efficacy in Relapsed/Refractory Multiple Myeloma

Pomalidomide, often in combination with dexamethasone, has demonstrated significant efficacy in patients with relapsed and/or refractory multiple myeloma who have failed prior therapies.

| Clinical Trial (Identifier) | Treatment | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |

| Meta-analysis of 8 studies | Pomalidomide-based regimens | 35% | Not reported | [15] |

| NCT02188368 | Pomalidomide replacing Lenalidomide | 29% | 7.6 months | [6][16] |

Experimental Protocols

Synthesis of Pomalidomide

The synthesis of pomalidomide can be achieved through various routes. A common method involves the reaction of 4-nitroisobenzofuran-1,3-dione with 3-aminopiperidine-2,6-dione (B110489) hydrochloride, followed by reduction of the nitro group.[3][17][18]

Step 1: Synthesis of 4-nitro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

-

To a stirred solution of 4-nitroisobenzofuran-1,3-dione (1 equivalent) in a suitable solvent such as acetic acid or N,N-dimethylformamide (DMF), add 3-aminopiperidine-2,6-dione hydrochloride (1 equivalent) and a base like sodium acetate (B1210297) or diisopropylethylamine (DIPEA).

-

Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Cool the reaction mixture and pour it into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group to Synthesize Pomalidomide

-

Suspend the 4-nitro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1 equivalent) in a solvent such as methanol (B129727) or ethanol.

-

Add a catalyst, typically palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature for several hours.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain pomalidomide.

-

The product can be further purified by recrystallization.

Cereblon Binding Assay (TR-FRET)

This protocol describes a competitive binding assay to determine the affinity of a test compound for Cereblon.

Materials:

-

GST-tagged human Cereblon protein

-

Thalidomide-Red (fluorescent tracer)

-

Anti-GST antibody labeled with Europium cryptate (donor fluorophore)

-

Test compounds

-

Assay buffer

-

Low-volume 384-well white plates

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Dispense a small volume (e.g., 5 µL) of the diluted test compounds or vehicle control into the wells of the 384-well plate.

-

Add the GST-tagged Cereblon protein to each well.

-

Prepare a detection mix containing the anti-GST-Europium cryptate antibody and Thalidomide-Red.

-

Add the detection mix to all wells.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at the donor and acceptor wavelengths.

Data Analysis:

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Plot the TR-FRET ratio against the logarithm of the test compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

Proteomics-based Identification of Neosubstrates

This workflow outlines the use of quantitative proteomics to identify proteins that are degraded upon treatment with a this compound-based compound.

Procedure:

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., a multiple myeloma cell line) and treat with the test compound at various concentrations and time points. Include a vehicle-treated control.

-

Cell Lysis and Protein Extraction: Harvest the cells and lyse them to extract total protein.

-

Protein Digestion: Digest the proteins into peptides using an enzyme such as trypsin.

-

Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptides from each condition with a different isobaric tag. This allows for multiplexed analysis.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Combine the labeled peptide samples and analyze them by LC-MS/MS.

-

Data Analysis:

-

Identify and quantify the proteins in each sample using specialized software.

-

Determine the relative abundance of each protein in the compound-treated samples compared to the control.

-

Proteins that show a significant decrease in abundance are potential neosubstrates.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of the role of the this compound moiety in drug discovery.

Caption: Mechanism of action of this compound-based IMiDs.

Caption: Experimental workflow for PROTAC development.

Caption: Downstream signaling of IKZF1/3 degradation.

Conclusion

The this compound moiety has undergone a remarkable journey from being a component of a notorious teratogen to a celebrated pharmacophore in the fight against cancer. Its unique ability to modulate the function of the Cereblon E3 ubiquitin ligase has opened up a new paradigm in drug discovery – that of targeted protein degradation. The continued exploration of the structure-activity relationships of this compound derivatives, coupled with advancements in synthetic chemistry and proteomics, promises the development of even more potent and selective therapeutics for a wide range of diseases. This in-depth guide provides a foundational understanding for researchers and drug developers looking to harness the power of the this compound scaffold in their quest for novel medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. dovepress.com [dovepress.com]

- 5. researchgate.net [researchgate.net]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. revvity.com [revvity.com]

- 8. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]

- 9. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. labs.dana-farber.org [labs.dana-farber.org]

- 11. benchchem.com [benchchem.com]

- 12. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Paradoxical effect of lenalidomide on cytokine/growth factor profiles in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of pomalidomide on relapsed/refractory multiple myeloma: a systematic review and meta-analysis [jcancer.org]

- 16. ascopubs.org [ascopubs.org]

- 17. Item - New synthesis route for the preparation of pomalidomide - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 18. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to Lenalidomide and Pomalidomide: Glutarimide-Based Modulators of the CRL4-CRBN E3 Ubiquitin Ligase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lenalidomide (B1683929) and pomalidomide (B1683931), derivatives of thalidomide (B1683933), are cornerstone therapies for multiple myeloma and other hematological malignancies. Their mechanism of action, centered on the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex, represents a paradigm shift in targeted protein degradation. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental methodologies crucial for understanding and advancing research on these potent immunomodulatory drugs (IMiDs). By hijacking the CRL4-CRBN E3 ligase, lenalidomide and pomalidomide induce the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This targeted degradation leads to profound anti-proliferative and immunomodulatory effects. This document serves as a detailed resource, offering structured quantitative data, in-depth experimental protocols, and visual representations of the underlying biological processes to facilitate further investigation and drug development in this exciting field.

Introduction: The Glutarimide Moiety as a Pharmacological Fulcrum

Lenalidomide and pomalidomide are synthetic analogs of thalidomide, all sharing a characteristic this compound ring structure.[1][2] This chemical feature is essential for their biological activity, mediating their interaction with Cereblon (CRBN), a substrate receptor for the Cullin 4 (CUL4)-RING E3 ubiquitin ligase complex (CRL4).[3][4] The binding of the this compound moiety into a hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN alters the substrate specificity of the E3 ligase.[5][6] This "molecular glue" effect facilitates the recruitment of neosubstrates, proteins not normally targeted by CRBN, for ubiquitination and subsequent degradation by the 26S proteasome.[7][8]

Pomalidomide is structurally similar to lenalidomide but possesses an additional amino group on the phthaloyl ring, contributing to its increased potency in many cellular systems.[9] The discovery of this novel mechanism of action has not only elucidated the therapeutic effects of these established drugs but has also paved the way for the development of a new class of therapeutics known as PROteolysis TArgeting Chimeras (PROTACs), which utilize a similar principle of hijacking E3 ligases for targeted protein degradation.

Quantitative Data: Binding Affinities and Degradation Potency

The interaction between lenalidomide, pomalidomide, and CRBN, as well as their efficacy in inducing neosubstrate degradation, has been quantified through various biophysical and cellular assays. The following tables summarize key quantitative data for easy comparison.

Table 1: Binding Affinities of Lenalidomide and Pomalidomide to Cereblon (CRBN)

| Compound | Assay Type | Binding Constant (Kd / Ki / IC50) | Organism/Construct | Reference(s) |

| Lenalidomide | Isothermal Titration Calorimetry (ITC) | KD: 0.64 µM | Human CRBN-DDB1 | [10] |

| Lenalidomide | Fluorescence Polarization (FP) | Ki: 177.80 nM | Human DDB1-CRBN | [6] |

| Lenalidomide | Fluorescence-based Thermal Shift | IC50: ~3 µM | Human CRBN-DDB1 | [9] |

| Lenalidomide | Competitive Binding Assay | IC50: 268.6 nM | Human Cereblon/DDB1 complex | [11] |

| Pomalidomide | Fluorescence Polarization (FP) | Ki: 156.60 nM | Human DDB1-CRBN | [6] |

| Pomalidomide | Fluorescence-based Thermal Shift | IC50: ~3 µM | Human CRBN-DDB1 | [9] |

| Pomalidomide | Competitive Binding Assay | IC50: 153.9 nM | Human Cereblon/DDB1 complex | [11] |

Table 2: Potency of Lenalidomide and Pomalidomide in Inducing Neosubstrate Degradation

| Compound | Neosubstrate | Cell Line | Assay Type | IC50 / DC50 | Reference(s) |

| Lenalidomide | IKZF1/IKZF3 | MM.1S | Western Blot | Not explicitly stated, but effective at µM concentrations | [12] |

| Pomalidomide | IKZF1/IKZF3 | MM.1S | Western Blot | Not explicitly stated, but effective at µM concentrations | [7] |

| Pomalidomide | T-cell IL-2 Production | Activated T-cells | ELISA | IC50: 0.02 µM (S-enantiomer) | [9] |

Signaling Pathways and Experimental Workflows

The mechanism of action of lenalidomide and pomalidomide involves a cascade of molecular events, from the initial binding to CRBN to the downstream consequences of neosubstrate degradation. The following diagrams, generated using the DOT language, illustrate these key processes.

Caption: IMiD-Mediated Protein Degradation Pathway.

References

- 1. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differentiation of antiinflammatory and antitumorigenic properties of stabilized enantiomers of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scite.ai [scite.ai]

- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. reactionbiology.com [reactionbiology.com]

- 12. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of Glutarimide-Based Compounds

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Glutarimide-based compounds, notably thalidomide (B1683933) and its analogues lenalidomide (B1683929) and pomalidomide (B1683931), represent a pivotal class of therapeutics that function as "molecular glue" degraders.[1] Their mechanism of action is centered on the redirection of the Cullin-RING E3 ubiquitin ligase 4-Cereblon (CRL4^CRBN^) complex.[2][3] By binding to the Cereblon (CRBN) substrate receptor, these compounds induce novel protein-protein interactions, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins known as "neosubstrates."[1][4] This targeted protein degradation is the foundation of their potent therapeutic effects in hematological malignancies like multiple myeloma and myelodysplastic syndrome.[5][6] This guide provides an in-depth examination of this mechanism, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core biological pathways.

The Core Mechanism: Hijacking the CRL4^CRBN^ E3 Ubiquitin Ligase

The primary mechanism of action for this compound-based drugs is the modulation of the CRL4^CRBN^ E3 ubiquitin ligase complex.[5] This multi-protein complex is a key component of the ubiquitin-proteasome system, which is responsible for cellular protein homeostasis.

2.1 The CRL4^CRBN^ Complex The CRL4^CRBN^ E3 ligase is composed of four main proteins:

-

Cullin 4 (CUL4): A scaffold protein that forms the backbone of the complex.[7]

-

Regulator of Cullins 1 (ROC1 or RBX1): A RING-box protein that recruits the ubiquitin-conjugating enzyme (E2).[7]

-

DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links the substrate receptor to the CUL4 scaffold.[8]

-

Cereblon (CRBN): The substrate receptor that provides specificity by binding to target proteins destined for degradation.[2]

2.2 Molecular Glue Action this compound-based compounds contain a this compound ring that binds directly and specifically to a tri-tryptophan pocket within the thalidomide-binding domain of CRBN.[3][7] This binding event does not inhibit the enzyme but rather alters its surface, creating a novel interface for the recruitment of proteins that are not endogenous substrates of CRBN.[1][4] This induced proximity between the E3 ligase and the neosubstrate facilitates the transfer of ubiquitin chains to the target, marking it for destruction by the 26S proteasome.

Neosubstrate Degradation and Therapeutic Specificity

The therapeutic effects of this compound compounds are dictated by the specific neosubstrates they recruit for degradation. Minor structural modifications to the this compound molecule can dramatically alter this substrate specificity.[9][10]

3.1 Key Neosubstrates

-

Ikaros (IKZF1) & Aiolos (IKZF3): These lymphoid transcription factors are primary targets of lenalidomide and pomalidomide.[11][12][13] Their degradation is essential for the anti-proliferative effects in multiple myeloma and the immunomodulatory T-cell co-stimulation.[6][14]

-

Casein Kinase 1α (CK1α): Lenalidomide uniquely promotes the degradation of CK1α.[9][10][15] This is the key mechanism of action in myelodysplastic syndrome (MDS) with a 5q chromosomal deletion, where the gene encoding CK1α (CSNK1A1) is located.[16] The haploinsufficient malignant cells are more sensitive to further CK1α reduction, creating a therapeutic window.[9][17]

-

GSPT1: The translation termination factor GSPT1 is a neosubstrate for newer, more potent CRBN modulators like CC-885.[18][19] Its degradation has shown potent anti-tumor activity.[18]

3.2 Quantitative Data Summary

The efficacy of this compound-based compounds is related to their binding affinity for CRBN and their potency in inducing neosubstrate degradation.

Table 1: Binding Affinities of IMiDs® to Cereblon (CRBN)

| Compound | Binding Constant (Kd) | IC50 | Assay Method | Reference(s) |

|---|---|---|---|---|

| Thalidomide | ~250 nM | ~2 µM | Isothermal Titration Calorimetry (ITC) | [8] |

| Lenalidomide | ~178 nM | ~1-2 µM | Isothermal Titration Calorimetry (ITC) | [8][20] |

| Pomalidomide | ~157 nM | ~2 µM | Isothermal Titration Calorimetry (ITC) | [8][20] |

| Iberdomide (CC-220) | Higher affinity than Pomalidomide | ~10 nM (for autoantibody inhibition) | N/A |[21][22] |

Note: IC50 and Kd values can vary based on the specific experimental conditions.

Table 2: Degradation Potency (DC50) of Select Compounds

| Compound | Neosubstrate | Cell Line | DC50 | Dmax | Reference(s) |

|---|---|---|---|---|---|

| Lenalidomide | CK1α | H929 | Dose-dependent reduction observed | N/A | [23] |

| 5-OH-EM12 | GSPT1 | HEK293T | N/A | 47 ± 9% | [19] |

| CC-885 | GSPT1 | N/A | Potent degrader | N/A | [18] |

| Iberdomide (CC-220) | Ikaros/Aiolos | PBMCs | Effective at ≥ 1 nM | N/A |[21] |

DC50: Half-maximal degradation concentration. Dmax: Maximal degradation.

Downstream Signaling and Therapeutic Consequences

The degradation of specific neosubstrates triggers downstream signaling cascades that result in the desired therapeutic outcomes.

4.1 Multiple Myeloma (Anti-proliferative and Immunomodulatory Effects) In multiple myeloma cells, the degradation of Ikaros (IKZF1) and Aiolos (IKZF3) is the critical anti-tumor event.[6][12] These factors are essential for the expression of Interferon Regulatory Factor 4 (IRF4), a master regulator that in turn controls the expression of the oncogene MYC.[14][24] The degradation of IKZF1/3 leads to the collapse of this signaling axis, resulting in cell cycle arrest and apoptosis.[14] Concurrently, in T-cells, IKZF1/3 act as transcriptional repressors of the Interleukin-2 (IL-2) gene.[11][14] Their degradation removes this repression, leading to increased IL-2 production and enhanced T-cell and NK-cell activity against tumor cells.[11][24]

Key Experimental Methodologies

Validating the mechanism of action of this compound-based compounds involves a series of specific biochemical and cell-based assays.

5.1 Experimental Protocol 1: Neosubstrate Degradation by Western Blot

This protocol is used to quantify the reduction in neosubstrate protein levels following compound treatment.

-

Objective: To determine the dose- and time-dependent degradation of a target protein (e.g., IKZF1, CK1α).

-

Methodology:

-

Cell Culture: Plate target cells (e.g., MM.1S, H929) at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a dose range of the this compound compound (e.g., 0.01, 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 24 hours).

-

Cell Lysis: Harvest cells, wash with cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20-30 µg) and separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific to the neosubstrate (e.g., anti-IKZF1, anti-CK1α) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Incubate the membrane with an antibody for a loading control (e.g., GAPDH, β-actin) to normalize the data.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Analysis: Quantify band intensity using software like ImageJ. Normalize the neosubstrate band intensity to the loading control and compare treated samples to the vehicle control.

-

5.2 Experimental Protocol 2: In Vitro Ubiquitination Assay

This assay directly demonstrates that the drug induces the ubiquitination of the neosubstrate by the CRL4^CRBN^ complex.

-

Objective: To reconstitute the ubiquitination cascade in a cell-free system.

-

Methodology:

-

Reagent Preparation: Purify recombinant proteins: E1 ubiquitin-activating enzyme (e.g., UBE1), E2 ubiquitin-conjugating enzyme (e.g., UBE2D3), the CRL4^CRBN^ complex, and the neosubstrate (e.g., IKZF3).

-

Reaction Setup: In a microcentrifuge tube, combine the following in an appropriate reaction buffer:

-

E1 enzyme

-

E2 enzyme

-

CRL4^CRBN^ complex

-

Neosubstrate

-

Biotinylated-Ubiquitin

-

ATP

-

The this compound compound or DMSO vehicle control.

-

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to allow the ubiquitination cascade to proceed.

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Analysis: Analyze the reaction products by Western blot.

-

Detection: Probe the blot with streptavidin-HRP (to detect the biotin-ubiquitin chains) or an antibody specific to the neosubstrate. An increase in high-molecular-weight smears or bands in the drug-treated lane compared to the control indicates successful drug-induced poly-ubiquitination.[14]

-

5.3 Experimental Protocol 3: Competitive Binding Assay

This protocol assesses the ability of a compound to bind to CRBN by competing with a known binder.

-

Objective: To determine the binding affinity (IC50) of a test compound to CRBN.

-

Methodology:

-

Bead Preparation: Use affinity beads to which a thalidomide analogue is covalently linked.[20]

-

Lysate Preparation: Prepare a whole-cell lysate from a cell line expressing endogenous CRBN (e.g., U266 or HEK293T).[20]

-

Competition: Aliquot the cell lysate. To each aliquot, add a different concentration of the test compound (or a known competitor like lenalidomide as a positive control) and incubate to allow the compound to bind to CRBN in the lysate.

-

Affinity Pulldown: Add the thalidomide-analogue beads to each lysate sample and incubate to allow the remaining unbound CRBN to bind to the beads.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using SDS-PAGE loading buffer.

-

Analysis: Analyze the eluates by Western blot, probing for CRBN.

-

Quantification: The amount of CRBN pulled down by the beads will be inversely proportional to the concentration and affinity of the competitor compound in the lysate. Quantify the CRBN bands and plot the results to calculate an IC50 value.[20]

-

Conclusion and Future Directions

The mechanism of action of this compound-based compounds as molecular glue degraders has revolutionized therapeutic strategies, particularly in oncology. By coopting the cellular ubiquitin-proteasome system, these drugs achieve highly specific degradation of previously "undruggable" protein targets like transcription factors. The nuanced structure-activity relationships, where small chemical changes dictate neosubstrate choice, continue to drive the development of next-generation Cereblon E3 Ligase Modulating Drugs (CELMoDs).[22][25] Future research will focus on expanding the repertoire of degradable neosubstrates, designing compounds with greater selectivity to improve therapeutic indices, and overcoming mechanisms of resistance, such as mutations in CRBN or its downstream targets.

References

- 1. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. annualreviews.org [annualreviews.org]

- 5. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS [ideas.repec.org]

- 10. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. beyondspringpharma.com [beyondspringpharma.com]

- 13. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS | Semantic Scholar [semanticscholar.org]

- 18. Protein Degradation via CRL4CRBN Ubiquitin Ligase: Discovery and Structure-Activity Relationships of Novel this compound Analogs That Promote Degradation of Aiolos and/or GSPT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. ard.bmj.com [ard.bmj.com]

- 22. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Recent advances in this compound chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

The Glutarimide Moiety: A Linchpin in Cereblon Binding and Neosubstrate Recruitment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cereblon (CRBN), the substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^), has emerged as a pivotal target in therapeutic development, largely due to its interaction with immunomodulatory drugs (IMiDs) such as thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931). At the heart of this interaction lies the glutarimide ring, a chemical moiety that serves as the critical anchor for these drugs within a specific binding pocket of CRBN. This binding event initiates a cascade of molecular events, altering the substrate specificity of the E3 ligase and leading to the ubiquitination and subsequent proteasomal degradation of "neosubstrate" proteins, which are not endogenous targets of CRBN. This guide provides a comprehensive technical overview of the fundamental role of the this compound moiety in CRBN binding, the structural basis of this interaction, the resulting biological consequences, and the key experimental methodologies used to investigate these phenomena.

The CRL4^CRBN^ E3 Ubiquitin Ligase Complex and the Role of this compound

The CRL4^CRBN^ E3 ubiquitin ligase complex is a key component of the ubiquitin-proteasome system, which is responsible for the degradation of a significant portion of the intracellular proteome.[1] This complex consists of Cullin 4 (CUL4), RING-Box Protein 1 (RBX1), DNA Damage-Binding Protein 1 (DDB1), and the substrate receptor, Cereblon (CRBN). CRBN is responsible for recognizing and recruiting specific proteins (substrates) to the complex for ubiquitination.

The therapeutic and teratogenic effects of IMiDs are mediated through their direct binding to CRBN.[2] This interaction is critically dependent on the this compound ring of the IMiD molecule.[3] The this compound moiety acts as a "warhead," docking into a specific pocket on the surface of CRBN, thereby initiating the drug's biological activity.[4]

Structural Basis of the this compound-CRBN Interaction